molecular formula C7H8BNO4 B11911399 3-Amino-4-boronobenzoic acid

3-Amino-4-boronobenzoic acid

Cat. No.: B11911399
M. Wt: 180.96 g/mol
InChI Key: VAUXEJYIYFPASW-UHFFFAOYSA-N
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Description

3-Amino-4-boronobenzoic acid is an organic compound with the molecular formula C7H8BNO4 It is a derivative of benzoic acid, where the carboxyl group is substituted with a boronic acid group and an amino group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-boronobenzoic acid typically involves the introduction of the boronic acid group into the benzene ring. One common method is the palladium-catalyzed borylation of 3-amino-4-bromobenzoic acid using bis(pinacolato)diboron under mild conditions. The reaction is carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-boronobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura reactions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

3-Amino-4-boronobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-boronobenzoic acid involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The amino group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-boronobenzoic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and potential for forming reversible covalent bonds. This makes it particularly valuable in applications such as enzyme inhibition and the development of boron-containing drugs.

Properties

Molecular Formula

C7H8BNO4

Molecular Weight

180.96 g/mol

IUPAC Name

3-amino-4-boronobenzoic acid

InChI

InChI=1S/C7H8BNO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,9H2,(H,10,11)

InChI Key

VAUXEJYIYFPASW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)O)N)(O)O

Origin of Product

United States

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